molecular formula C23H18N2O4 B3703971 3-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

3-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

Cat. No.: B3703971
M. Wt: 386.4 g/mol
InChI Key: AZHTWUIMZAUHFZ-UHFFFAOYSA-N
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Description

The compound “3-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, a new magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) was introduced for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions for about 45 min .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific functional groups present in the molecule. Benzoxazole itself is relatively stable due to its aromaticity, but as a heterocycle, it has reactive sites which allow for functionalization .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Future Directions

Benzoxazole and its derivatives continue to be of interest in research due to their wide range of biological activities and their potential for functionalization . Future research may focus on the development of new synthetic strategies, the discovery of new biological activities, and the optimization of their properties for specific applications .

Properties

IUPAC Name

[3-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-6-11-21-20(12-14)25-23(29-21)16-7-9-18(10-8-16)24-22(27)17-4-3-5-19(13-17)28-15(2)26/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHTWUIMZAUHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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